molecular formula C37H54ClPPd+2 B8256316 Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) CAS No. 1798782-02-1

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)

Cat. No.: B8256316
CAS No.: 1798782-02-1
M. Wt: 671.7 g/mol
InChI Key: JKDXLSQCLASSTC-HRNDJLQDSA-N
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Description

Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is a complex organometallic compound. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) typically involves the reaction of palladium chloride with the corresponding phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are usually biaryl compounds or other complex organic molecules .

Scientific Research Applications

Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is extensively used in scientific research due to its versatility and efficiency as a catalyst. Some of its applications include:

Mechanism of Action

The mechanism of action of Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) involves several key steps:

Comparison with Similar Compounds

Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is unique due to its high steric hindrance and electronic properties, which enhance its catalytic activity and selectivity. Similar compounds include:

These compounds share similar catalytic mechanisms but differ in their ligand structures and specific applications.

Properties

IUPAC Name

[2-[(E)-but-2-enyl]-3-chloro-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXLSQCLASSTC-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54ClPPd+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798782-02-1
Record name Pd-170
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